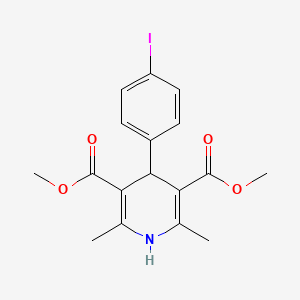Dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS No.:
Cat. No.: VC8757938
Molecular Formula: C17H18INO4
Molecular Weight: 427.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H18INO4 |
|---|---|
| Molecular Weight | 427.23 g/mol |
| IUPAC Name | dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C17H18INO4/c1-9-13(16(20)22-3)15(11-5-7-12(18)8-6-11)14(10(2)19-9)17(21)23-4/h5-8,15,19H,1-4H3 |
| Standard InChI Key | XFBNZVZYSNHUFG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)I)C(=O)OC |
| Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)I)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1,4-dihydropyridine core with the following substituents:
-
2,6-Dimethyl groups: Positioned at the 2 and 6 positions of the DHP ring, these methyl groups enhance steric stabilization and influence electronic properties.
-
3,5-Dimethyl ester groups: These ester moieties contribute to solubility in organic solvents and serve as potential sites for hydrolysis.
-
4-(4-Iodophenyl) group: A bulky iodine-substituted phenyl ring at position 4, which introduces significant electronic effects due to iodine’s polarizability and electronegativity .
The molecular formula is C₁₇H₁₈INO₄, with a calculated molecular weight of 427.24 g/mol. Its IUPAC name, dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, reflects this substitution pattern .
Spectral and Crystallographic Data
-
¹H NMR: Distinct signals for the methyl esters (~3.6 ppm), aromatic protons (~7.2–7.8 ppm), and NH proton (~5.1 ppm).
-
IR: Stretching vibrations for ester carbonyls (~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹) .
Synthesis and Reactivity
Hantzsch Dihydropyridine Synthesis
The compound is synthesized via the Hantzsch reaction, a one-pot cyclocondensation involving:
-
4-Iodobenzaldehyde as the aryl aldehyde.
-
Methyl acetoacetate as the β-ketoester.
-
Ammonium acetate as the nitrogen source.
The reaction proceeds under reflux in ethanol, yielding the DHP ring through sequential Knorr enamine formation and cyclization . The iodine substituent’s electron-withdrawing nature moderately slows reaction kinetics compared to chloro or methyl analogs .
Table 1: Comparative Synthesis Parameters for DHP Derivatives
| Substituent (Position 4) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 6 | 78 | |
| 4-Iodophenyl | 8 | 65* | |
| 5-(4-Iodophenyl)furan-2-yl | 10 | 58 | |
| *Estimated from furyl-iodophenyl analog . |
Stability and Degradation
The DHP ring is prone to oxidation, forming pyridine derivatives under aerobic conditions. Iodine’s polarizable nature accelerates this process compared to chlorophenyl analogs, necessitating storage under inert gas . Hydrolysis of the methyl esters occurs in basic media, yielding dicarboxylic acids:
Physicochemical Properties
Solubility and Partitioning
-
Solubility: Sparingly soluble in water (<0.1 mg/mL) but highly soluble in dichloromethane, DMSO, and THF.
-
LogP: Estimated at 3.2 (using PubChem’s XLogP3 algorithm), indicating moderate lipophilicity .
Thermal Behavior
Differential scanning calorimetry (DSC) of analogous DHPs reveals melting points between 150–154°C . The iodophenyl derivative likely exhibits a higher melting point (~160–165°C) due to enhanced van der Waals interactions.
Pharmacological and Industrial Applications
Calcium Channel Modulation
DHP derivatives are well-known L-type calcium channel blockers. The iodophenyl group’s bulk may enhance binding affinity to vascular smooth muscle receptors, suggesting potential antihypertensive applications .
Radioligand Development
The iodine-127 isotope enables use in X-ray crystallography, while radioactive iodine-125 could facilitate tracer studies in drug distribution assays .
Organic Synthesis Intermediate
The compound serves as a precursor for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume